

Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives on Cancer Cell Lines

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Compound of Interest

Compound Name: *Pyrimidin-4-yl-methanol*

Cat. No.: *B030098*

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A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer potential of novel pyrazolo[3,4-d]pyrimidine derivatives. This document provides a comparative analysis of their cytotoxic effects on various cancer cell lines, supported by experimental data and detailed methodologies.

The quest for novel anti-cancer agents has led to the extensive investigation of heterocyclic compounds, among which pyrazolo[3,4-d]pyrimidines have emerged as a promising scaffold. Structurally similar to purines, these derivatives have been shown to interact with various biological targets implicated in cancer progression, including protein kinases and pathways regulating cell cycle and apoptosis. This guide summarizes the cytotoxic activity of a range of pyrazolo[3,4-d]pyrimidine derivatives against several human cancer cell lines, offering a valuable resource for structure-activity relationship (SAR) studies and the rational design of new, more potent therapeutic agents.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The data, compiled from multiple studies, highlights the diverse potency of these compounds and provides a basis for comparing their anti-proliferative effects.

Compound ID/Reference	Cancer Cell Line	IC50 (µM)
Series 1: 5-substituted Pyrazolo[3,4-d]pyrimidin-4-ones		
Compound 10e	MCF-7 (Breast)	11[1]
Compound 10d	MCF-7 (Breast)	12[1]
Compound 7	MCF-7 (Breast)	14[1]
Compound 8b	MCF-7 (Breast)	25[1]
Compound 4	MCF-7 (Breast)	49[1]
Compound 9	MCF-7 (Breast)	84[1]
Series 2: Hydrazinyl Pyrazolo[3,4-d]pyrimidines		
Compound 5	HT1080 (Fibrosarcoma)	96.25[2]
HeLa (Cervical)	74.8[2]	
Caco-2 (Colorectal)	76.92[2]	
A549 (Lung)	148[2]	
Compound 7	HT1080 (Fibrosarcoma)	43.75[2]
HeLa (Cervical)	17.50[2]	
Caco-2 (Colorectal)	73.08[2]	
A549 (Lung)	68.75[2]	
Series 3: Pyrazolo[3,4-d]pyrimidine-4-one Derivatives		
Compound P1	HCT 116 (Colorectal)	22.7[3]
HepG2 (Liver)	35.25[3]	
MCF-7 (Breast)	25.5[3]	
Compound P2	HCT 116 (Colorectal)	28.5[3]

HepG2 (Liver)	40.75	[3]	
MCF-7 (Breast)	33.75	[3]	
Series 4: Pyrazolo[3,4-d]pyrimidine & Pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine Derivatives			
Compound 14	MCF-7 (Breast)	0.045	[7]
HCT-116 (Colorectal)	0.006	[7]	
HepG-2 (Liver)	0.048	[7]	
Compound 15	MCF-7 (Breast)	0.046	[7]
HCT-116 (Colorectal)	0.007	[7]	
HepG-2 (Liver)	0.048	[7]	

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrazolo[3,4-d]pyrimidine derivatives listed above was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assays. These colorimetric assays are standard and reliable methods for assessing cell metabolic activity and proliferation, which serve as an indicator of cell viability.

General Protocol for MTT Assay

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The pyrazolo[3,4-d]pyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted with fresh culture medium to various concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
- **Formazan Solubilization:** The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

General Protocol for SRB Assay

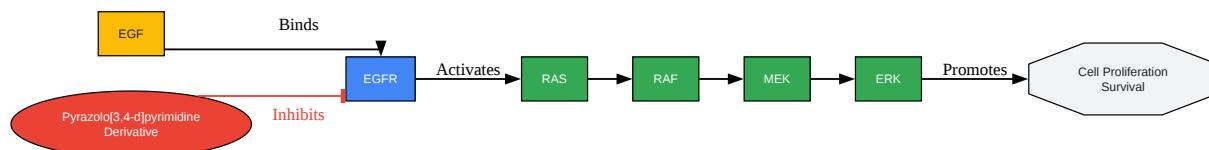
- **Cell Seeding and Treatment:** Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for 48 hours.
- **Cell Fixation:** After treatment, the cells are fixed *in situ* by the gentle addition of cold 10% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
- **Staining:** The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10-30 minutes at room temperature.
- **Washing:** Unbound SRB is removed by washing with 1% (v/v) acetic acid.
- **Protein-Bound Dye Solubilization:** The plates are air-dried, and the protein-bound SRB is solubilized with 10 mM Tris base solution.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of approximately 510 nm.
- **Data Analysis:** The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Several pyrazolo[3,4-d]pyrimidine derivatives exert their cytotoxic effects by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival. Key mechanisms include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), as well as the induction of apoptosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.^[8] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades and leading to reduced cancer cell proliferation.^{[6][8]}

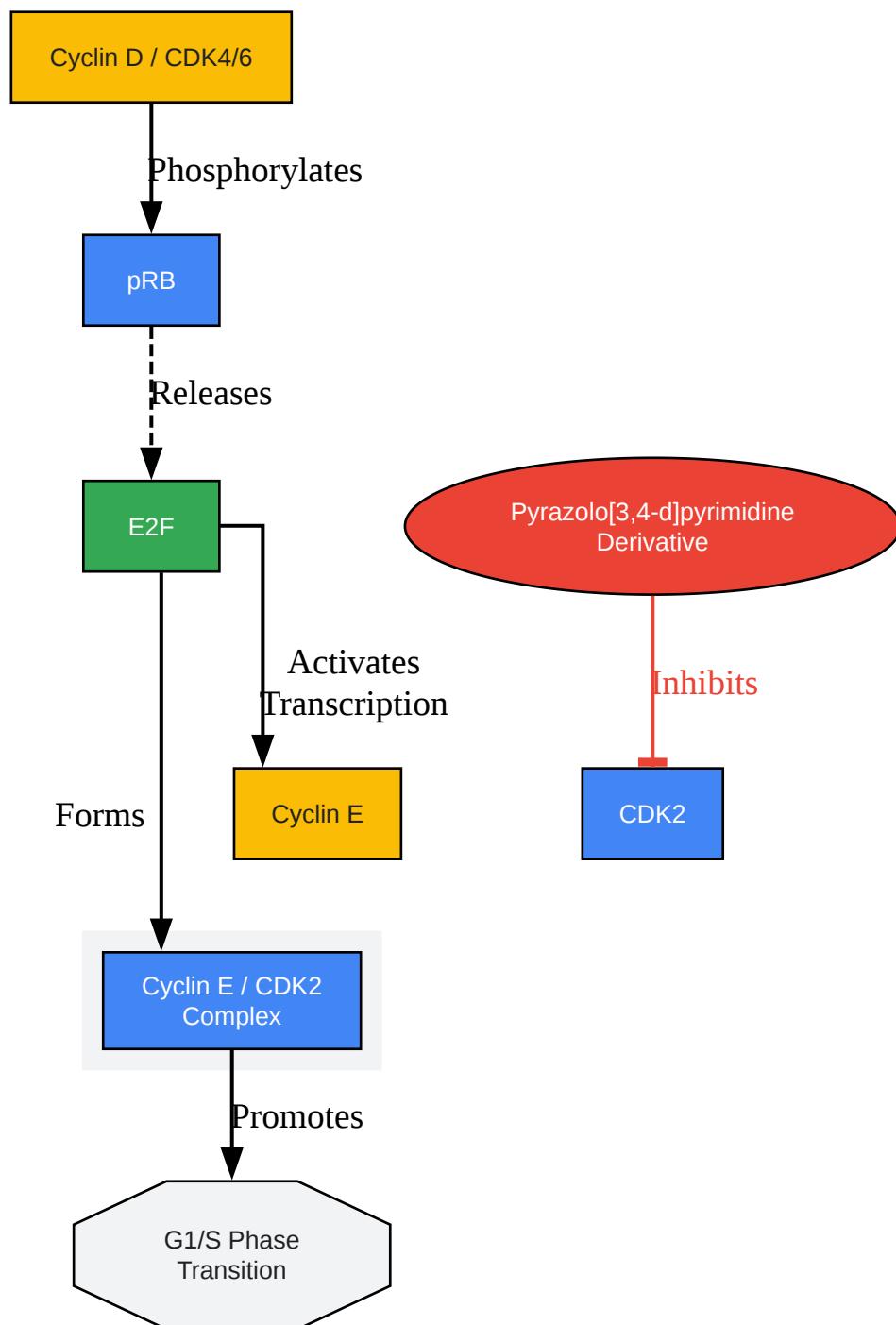


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Caption: EGFR signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

CDK2/Cell Cycle Regulation Pathway

Cyclin-Dependent Kinase 2 (CDK2), in association with its regulatory partner Cyclin E, is a key driver of the cell cycle transition from the G1 to the S phase. Inhibition of CDK2 activity by pyrazolo[3,4-d]pyrimidine derivatives can lead to cell cycle arrest at the G1/S checkpoint, thereby preventing DNA replication and cell division.^[7]

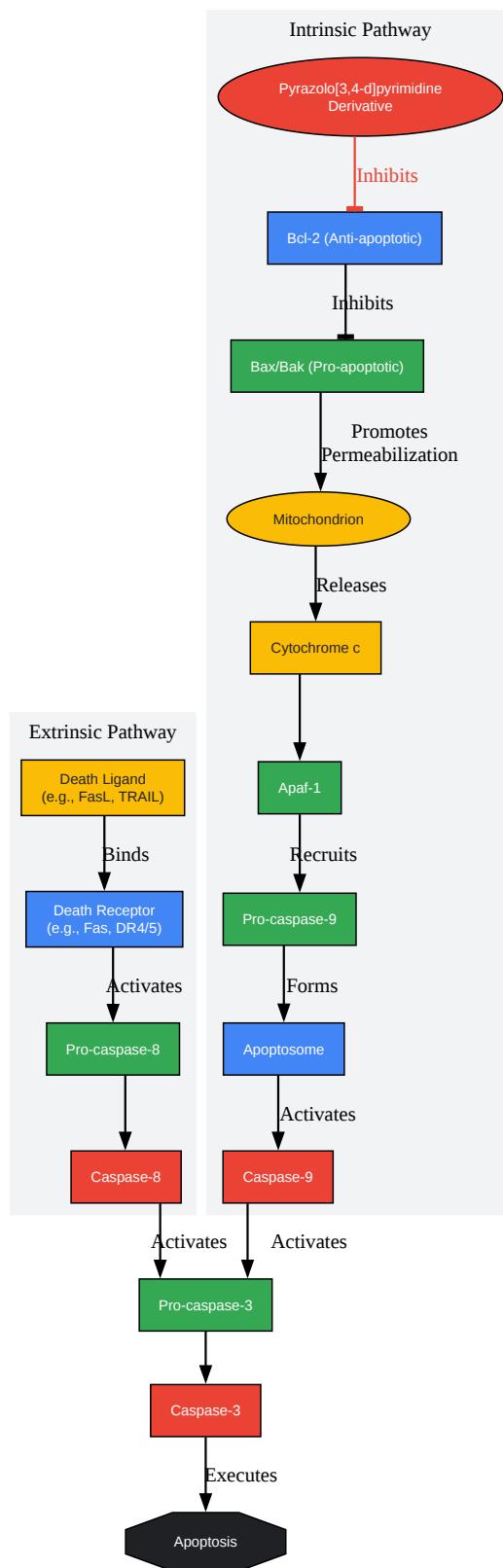


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Caption: Inhibition of the CDK2/Cell Cycle pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer therapies, including some pyrazolo[3,4-d]pyrimidine derivatives, work by inducing apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

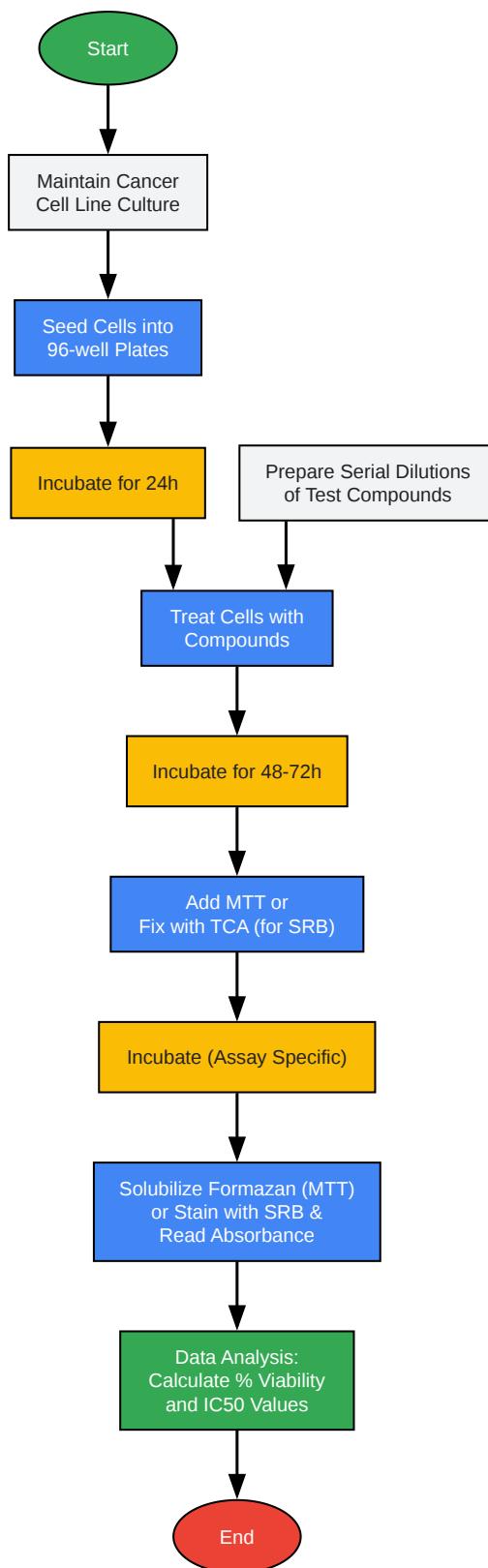


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Caption: Intrinsic and extrinsic apoptosis pathways activated by pyrazolo[3,4-d]pyrimidines.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of chemical compounds using cell-based assays like the MTT or SRB assay.

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Caption: Generalized workflow for in vitro cytotoxicity assays (MTT/SRB).

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